molecular formula C17H33N3O2 B2820914 Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate CAS No. 1444614-42-9

Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate

Cat. No. B2820914
CAS RN: 1444614-42-9
M. Wt: 311.47
InChI Key: HXDIUSUVDCAHTC-UHFFFAOYSA-N
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Description

Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of piperidine derivatives and has been found to exhibit interesting pharmacological properties.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthetic Routes : Meyers et al. (2009) described efficient and scalable synthetic routes to a bifunctional compound related to the one , showcasing its utility for further selective derivation on azetidine and cyclobutane rings. This compound serves as a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems, illustrating the compound's role in expanding synthetic chemical space (M. J. Meyers et al., 2009).

Molecular Structure and Characterization

  • Molecular Structure : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, characterized by NMR spectroscopy and X-ray diffraction, demonstrating the structural diversity accessible through synthetic chemistry involving compounds related to the target molecule (T. Moriguchi et al., 2014).

Antibacterial Activities

  • Antibacterial Applications : Mori et al. (2000) explored the stereocontrolled synthesis of piperidine-condensed tricyclic carbapenems (5-azatrinems) with significant in vitro activities against both gram-positive and gram-negative bacteria. This research highlights the potential biomedical application of structurally related compounds in addressing bacterial infections (M. Mori et al., 2000).

Anticancer Intermediates

  • Anticancer Drug Intermediates : Zhang et al. (2018) developed a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This underscores the compound's relevance in the synthesis of potential anticancer therapeutics (Binliang Zhang et al., 2018).

Ligand Development for Receptor Studies

  • Histamine H4 Receptor Ligands : Altenbach et al. (2008) focused on the synthesis of 2-aminopyrimidines as ligands of the histamine H4 receptor, starting from a related compound. These ligands have potential implications in inflammation and pain through receptor modulation, demonstrating the broader applicability of related chemical structures in medicinal chemistry (R. Altenbach et al., 2008).

properties

IUPAC Name

tert-butyl 3-[[3-(azetidin-1-yl)propylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-12-4-7-15(14-20)13-18-8-5-9-19-10-6-11-19/h15,18H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDIUSUVDCAHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNCCCN2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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